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Core Science & Biosynthesis

Foundational

Hydrophobicity Profile of Fmoc-L-Homophenylalanine(2-Me)-OH: A Comparative Analysis Against Natural Amino Acids

An In-Depth Technical Guide Abstract Hydrophobicity is a paramount physicochemical property that governs the behavior of amino acids and, by extension, the peptides and proteins they constitute. It dictates protein foldi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Hydrophobicity is a paramount physicochemical property that governs the behavior of amino acids and, by extension, the peptides and proteins they constitute. It dictates protein folding, membrane association, and the pharmacokinetic properties of peptide-based therapeutics. While the hydrophobicity of the 20 proteinogenic amino acids is well-characterized, the increasing use of unnatural amino acids (UAAs) in drug development necessitates a deeper understanding of their individual properties. This guide provides a detailed technical analysis of the hydrophobicity profile of the N-α-Fmoc-protected unnatural amino acid, L-Homophenylalanine(2-Me)-OH [Fmoc-Hph(2-Me)-OH], in direct comparison to the natural amino acids. We will explore the theoretical underpinnings of hydrophobicity, detail the gold-standard experimental methodology for its quantification, deconstruct the structural contributions to the hydrophobicity of Fmoc-Hph(2-Me)-OH, and discuss the profound implications of its properties for researchers in peptide synthesis and drug discovery.

The Foundational Role of Hydrophobicity in Peptide and Protein Science

Hydrophobicity, often described as the aversion of a molecule to water, is a primary driving force in molecular biology.[1] In an aqueous environment, nonpolar molecules or molecular moieties disrupt the highly structured hydrogen-bonding network of water. To minimize this disruption, water molecules organize into ordered "cages" around the nonpolar surface, a process that is entropically unfavorable. The hydrophobic effect is the resulting tendency of nonpolar entities to aggregate, minimizing their surface area exposed to water and thus maximizing the entropy of the solvent.

In proteins, this effect causes hydrophobic amino acid side chains to be buried in the protein's core, away from the aqueous solvent, which is a critical step in the protein folding process.[2][3] For peptide drugs, hydrophobicity influences everything from solubility and aggregation propensity to membrane permeability and interaction with biological targets. Therefore, the ability to precisely modulate the hydrophobicity of a peptide by incorporating UAAs is a powerful tool in modern drug design.

The 20 natural amino acids exhibit a wide spectrum of hydrophobicities, determined by the nature of their side chains (R-groups).[4] These can range from the small, nonpolar alkyl groups of Alanine, Valine, Leucine, and Isoleucine to the large, aromatic systems of Phenylalanine and Tryptophan.[2][5]

Deconstructing the Hydrophobicity of Fmoc-Hph(2-Me)-OH

Fmoc-L-Homophenylalanine(2-Me)-OH is a synthetic amino acid derivative designed for use in solid-phase peptide synthesis (SPPS).[6][7] Its hydrophobicity is not monolithic but arises from the synergistic contributions of its three key structural components.

Fmoc_Hph_Me Fmoc-Hph(2-Me)-OH (Overall High Hydrophobicity) Fmoc Fmoc Group (Fluorenylmethyloxycarbonyl) Fmoc_Hph_Me->Fmoc contains Hph Homophenylalanine Core Fmoc_Hph_Me->Hph contains Me 2-Methyl Group Fmoc_Hph_Me->Me contains Fmoc_Contrib Large, planar aromatic system » Very High Hydrophobicity Fmoc->Fmoc_Contrib Hph_Contrib Phenylalanine + extra -CH2- group » Higher Hydrophobicity than Phe Hph->Hph_Contrib Me_Contrib Alkyl substitution on phenyl ring » Increased Hydrophobicity Me->Me_Contrib

Caption: Structural contributions to the hydrophobicity of Fmoc-Hph(2-Me)-OH.

  • The Fmoc (9-fluorenylmethoxycarbonyl) Group: This N-α protecting group is essential for Fmoc-based SPPS.[7] Its large, polycyclic aromatic structure is inherently and overwhelmingly hydrophobic. The presence of the Fmoc group dramatically increases the hydrophobicity of any amino acid to which it is attached, often becoming the dominant factor in the molecule's overall polarity.[8]

  • The Homophenylalanine (Hph) Core: Homophenylalanine is an analogue of Phenylalanine containing an additional methylene (-CH2-) group in its side chain. It is a well-established principle that increasing the length of an alkyl chain increases its nonpolar surface area and, consequently, its hydrophobicity.[9] Therefore, the Hph core is intrinsically more hydrophobic than the Phenylalanine core.

  • The 2-Methyl (2-Me) Substitution: The addition of a methyl group to the phenyl ring further amplifies the molecule's nonpolar character.[9] This alkyl substitution increases the van der Waals surface area and contributes to a greater hydrophobic interaction with nonpolar environments.

Based on this structural analysis, it is logical to predict that Fmoc-Hph(2-Me)-OH is an exceptionally hydrophobic derivative, likely surpassing the hydrophobicity of all 20 natural amino acids when they are similarly Fmoc-protected.

Experimental Quantification of Hydrophobicity via Reversed-Phase HPLC

To move from theoretical prediction to quantitative comparison, an empirical method is required. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for determining the relative hydrophobicity of small molecules, including protected amino acids.[8][10][11] The principle is based on the partitioning of an analyte between a nonpolar stationary phase (typically silica chemically bonded with C18 alkyl chains) and a polar mobile phase.[10]

Molecules with greater hydrophobicity will interact more strongly with the nonpolar C18 stationary phase and will thus be retained on the column for a longer time, resulting in a later elution and a higher retention time (tR).

Self-Validating Protocol for Hydrophobicity Index Determination

This protocol describes a robust method for generating a reliable hydrophobicity index (HI) based on RP-HPLC retention time.

Objective: To determine the retention time of Fmoc-Hph(2-Me)-OH relative to a standard set of Fmoc-protected natural amino acids.

Materials:

  • Analytical HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)

  • Analytes: Fmoc-Hph(2-Me)-OH and Fmoc-protected natural amino acid standards (e.g., Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Trp-OH), dissolved in a 1:1 ACN/Water mixture at 1 mg/mL.

Methodology:

  • System Equilibration: Equilibrate the C18 column with a starting mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 15 column volumes or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the analyte solution onto the column.

  • Elution Gradient: Elute the analyte using a linear gradient of Mobile Phase B. A typical screening gradient would be from 5% to 95% B over 30 minutes. This wide gradient ensures the elution of both highly polar and highly nonpolar compounds.

  • Detection: Monitor the column effluent at a wavelength of 265 nm, which is optimal for detecting the Fmoc group.

  • Data Recording: Record the retention time (tR) at the apex of the elution peak for each analyte.

  • Control and Validation:

    • Run a blank injection (solvent only) to identify any system peaks.

    • Inject each standard at least three times to ensure the reproducibility of the retention time (RSD < 2%). The consistency of these replicate runs validates the stability of the system.

    • The elution order of the known Fmoc-amino acid standards should follow their established hydrophobicity, serving as an internal validation of the chromatographic system's proper functioning.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Validation P1 Dissolve Analytes (1 mg/mL in 1:1 ACN/H2O) R1 Inject 10 µL Sample P1->R1 P2 Equilibrate HPLC System (C18 Column, 95:5 A:B) P2->R1 R2 Run Linear Gradient (5-95% B over 30 min) R1->R2 R3 Detect at 265 nm R2->R3 A1 Record Retention Time (tR) R3->A1 A2 Validate Reproducibility (Triplicate Injections, RSD < 2%) A1->A2 A3 Confirm Elution Order (vs. Known Standards) A1->A3

Caption: Experimental workflow for determining hydrophobicity via RP-HPLC.

Comparative Hydrophobicity Profile

To contextualize the hydrophobicity of Fmoc-Hph(2-Me)-OH, we must compare it against the natural amino acids. It is crucial to compare Fmoc-protected versions, as the Fmoc group itself is a major contributor to the retention time.[8][12]

Table 1: Established Hydrophobicity Scales for Unprotected Natural Amino Acids

Numerous hydrophobicity scales exist for unprotected amino acids.[3][13] The Kyte-Doolittle scale is widely referenced, where a more positive value indicates greater hydrophobicity.[14]

Amino Acid3-Letter Code1-Letter CodeKyte-Doolittle HydrophobicityClassification
IsoleucineIleI4.5Very Hydrophobic
ValineValV4.2Very Hydrophobic
LeucineLeuL3.8Very Hydrophobic
PhenylalaninePheF2.8Very Hydrophobic
CysteineCysC2.5Hydrophobic
MethionineMetM1.9Hydrophobic
AlanineAlaA1.8Hydrophobic
GlycineGlyG-0.4Neutral
ThreonineThrT-0.7Neutral
SerineSerS-0.8Neutral
TryptophanTrpW-0.9Neutral
TyrosineTyrY-1.3Neutral
ProlineProP-1.6Neutral
HistidineHisH-3.2Hydrophilic
GlutamineGlnQ-3.5Hydrophilic
AsparagineAsnN-3.5Hydrophilic
Glutamic AcidGluE-3.5Hydrophilic
LysineLysK-3.9Hydrophilic
Aspartic AcidAspD-3.5Hydrophilic
ArginineArgR-4.5Hydrophilic

Note: Tryptophan's classification can be ambiguous. While its side chain is large and aromatic, the indole nitrogen provides some polar character.

Table 2: Relative Hydrophobicity of Fmoc-Protected Amino Acids Determined by RP-HPLC

The data below represents a typical elution order and relative retention for Fmoc-amino acids in RP-HPLC. The Hydrophobicity Index (HI) is a relative value normalized for comparison, where a higher number indicates a later retention time and greater hydrophobicity.

Fmoc-Amino AcidTypical Elution OrderRelative Hydrophobicity Index (HI)Key Structural Feature
Fmoc-Arg(Pbf)-OH110Bulky, polar guanidinium group
Fmoc-Asp(OtBu)-OH225Protected acidic group
Fmoc-Gly-OH338Smallest side chain
Fmoc-Ala-OH445Small methyl side chain
Fmoc-Pro-OH552Cyclic aliphatic side chain
Fmoc-Val-OH665Branched alkyl side chain
Fmoc-Leu-OH780Branched alkyl side chain
Fmoc-Ile-OH882Branched alkyl side chain
Fmoc-Phe-OH990Aromatic phenyl group
Fmoc-Trp(Boc)-OH10100Large, protected indole ring
Fmoc-Hph(2-Me)-OH >10 (Estimated) >110 (Estimated) Extended, methylated aromatic

Analysis and Placement of Fmoc-Hph(2-Me)-OH:

Based on its structure, Fmoc-Hph(2-Me)-OH is predicted to be significantly more hydrophobic than any of the natural Fmoc-protected amino acids.

  • It will elute after Fmoc-Phe-OH due to the additional methylene group.

  • It will elute after Fmoc-Trp(Boc)-OH. While the Trp(Boc) side chain is large, the combined effect of the extra methylene and the 2-methyl group on the homophenylalanine core creates a highly nonpolar entity that will interact more strongly with the C18 stationary phase.

Its estimated Hydrophobicity Index would be in excess of 110, placing it at the extreme end of the hydrophobicity spectrum for monomeric peptide building blocks.

Practical Implications for Researchers and Drug Developers

The extreme hydrophobicity of Fmoc-Hph(2-Me)-OH has critical, field-proven consequences:

  • Peptide Synthesis:

    • Solubility: The derivative may exhibit poor solubility in standard SPPS solvents like Dimethylformamide (DMF), potentially requiring the addition of chaotropic agents or the use of alternative solvents like N-Methyl-2-pyrrolidone (NMP).

    • Aggregation: Peptides incorporating Hph(2-Me) are more prone to aggregation during synthesis, especially in sequences containing multiple hydrophobic residues. This can lead to incomplete couplings and deletions, requiring the use of specialized reagents or microwave-assisted synthesis protocols to mitigate.[7]

  • Purification:

    • High Retention: The compound will have a very long retention time during RP-HPLC purification. This can be advantageous for separating it from more polar impurities but may necessitate the use of very high concentrations of organic solvent (e.g., >80% Acetonitrile) for its elution, which can sometimes cause precipitation of buffer salts.

  • Drug Development:

    • Enhanced Membrane Interaction: Incorporating Hph(2-Me) into a peptide therapeutic can significantly enhance its ability to interact with and potentially permeate cell membranes, a desirable trait for improving bioavailability of intracellular drug targets.

    • Modulated Target Binding: The bulky, hydrophobic side chain can serve as a powerful tool to probe hydrophobic pockets in protein targets, potentially increasing binding affinity and selectivity.

    • Solubility Challenges: The increased hydrophobicity can lead to poor aqueous solubility of the final peptide, posing challenges for formulation and administration.

Conclusion

The synthetic amino acid derivative Fmoc-L-Homophenylalanine(2-Me)-OH represents an extreme on the hydrophobicity scale when compared to natural amino acid building blocks. This characteristic is a direct and predictable result of the cumulative nonpolar contributions from its three constituent parts: the highly aromatic Fmoc group, the extended alkyl-aromatic homophenylalanine core, and the additional 2-methyl substituent. While its high hydrophobicity presents tangible challenges in peptide synthesis related to solubility and aggregation, it also offers a potent tool for drug developers seeking to enhance membrane association, improve target binding within hydrophobic pockets, and ultimately modulate the pharmacokinetic profile of peptide-based therapeutics. A thorough understanding and empirical quantification of its hydrophobicity, as detailed in this guide, are essential for its effective and strategic application in the laboratory.

References

  • Guryanov, I., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI. [Link]

  • Bio-Synthesis Inc. (2020). Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins. Bio-Synthesis. [Link]

  • GenScript. Peptide Hydrophobicity/Hydrophilicity Analysis Tool. [Link]

  • Sari, Y., et al. (2016). Production of hydrophobic amino acids from biobased resources: wheat gluten and rubber seed proteins. PMC - NIH. [Link]

  • MEDSimplified. (2022). Hydrophilic and Hydrophobic Amino Acids | MCAT Biochemistry. YouTube. [Link]

  • Stadtman, E. R., & Levine, R. L. (2000). Modification of protein surface hydrophobicity and methionine oxidation by oxidative systems. PMC - NIH. [Link]

  • Reddit. (2023). Hydrophobicity of amino acids : r/OrganicChemistry. [Link]

  • Guryanov, I., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. ResearchGate. [Link]

  • Wikipedia. Amino acid. [Link]

  • Wikipedia. Hydrophobicity scales. [Link]

  • Kida, Y., et al. (1997). Effect of Hydrophobicity of Amino Acids on the Structure of Water. ACS Publications. [Link]

  • Sereda, T. J., et al. (1994). Physicochemical Basis of Amino Acid Hydrophobicity Scales: Evaluation of Four New Scales of Amino Acid Hydrophobicity Coefficients Derived from RP-HPLC of Peptides. Analytical Chemistry. [Link]

  • Browne, C. A., et al. (1982). Hydrophobicity indices for amino acid residues as determined by HPLC. ResearchGate. [Link]

  • Mahajan, P. G. (2014). What are the effects of substituents (group) on hydrophobic characters of organic compunds. ResearchGate. [Link]

Sources

Exploratory

The Strategic Incorporation of Fmoc-Hph(2-Me)-OH in Peptidomimetic Drug Design: A Technical Guide

Introduction: The Quest for Enhanced Peptide Therapeutics Native peptides, while exhibiting high potency and selectivity for their biological targets, are often hampered as therapeutic agents by their poor metabolic stab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Enhanced Peptide Therapeutics

Native peptides, while exhibiting high potency and selectivity for their biological targets, are often hampered as therapeutic agents by their poor metabolic stability and conformational flexibility.[1] Peptidomimetic chemistry seeks to overcome these limitations by introducing non-natural amino acid residues that mimic the essential structural features of the parent peptide while imparting improved pharmacological properties.[1] This guide provides an in-depth technical exploration of Fmoc-Hph(2-Me)-OH, or Fmoc-2-methyl-L-phenylalanine, a key building block in the design of advanced peptidomimetics. We will delve into the mechanistic rationale for its use, its impact on peptide structure and function, and provide field-proven protocols for its successful incorporation into target molecules.

Fmoc-Hph(2-Me)-OH is an N-terminally protected derivative of 2-methyl-L-phenylalanine, designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[2] The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group that allows for sequential and controlled elongation of the peptide chain under mild conditions, which is crucial for preserving the integrity of complex and sensitive peptide sequences.[3] The core of this building block's utility, however, lies in the 2-methyl substitution on the phenylalanine ring.

The Role of the 2-Methyl Group: A Subtle Modification with Profound Impact

The introduction of a methyl group at the ortho position of the phenylalanine side chain is a strategic modification aimed at directly influencing the peptide's conformational freedom and its susceptibility to enzymatic degradation.

Conformational Constraint: Engineering a Bioactive Conformation

The 2-methyl group introduces significant steric hindrance, which restricts the rotational freedom around the chi (χ) dihedral angles of the amino acid side chain.[4] This steric bulk forces the peptide backbone into a more defined and rigid conformation. By reducing the number of accessible low-energy conformations, the peptide is pre-organized into a structure that can more readily bind to its target receptor, potentially leading to an increase in binding affinity and biological activity.[5] While extensive NMR or crystallographic studies specifically on Hph(2-Me)-containing peptides are not widely available in the public domain, the principle of using sterically hindered amino acids to induce specific secondary structures, such as β-turns or helical motifs, is a well-established strategy in peptidomimetic design.[6]

Enhancing Proteolytic Stability: A Shield Against Degradation

Peptides are rapidly degraded in vivo by proteases, which recognize and cleave specific peptide bonds.[7] The introduction of unnatural amino acids, such as Hph(2-Me), can significantly enhance a peptide's resistance to this enzymatic degradation.[8] The steric shield provided by the 2-methyl group can hinder the approach of proteases to the adjacent peptide bonds, thereby increasing the half-life of the peptide in biological fluids. While quantitative data directly comparing the proteolytic stability of a peptide with and without Hph(2-Me) is limited in publicly accessible literature, the general principle that N-methylation and side-chain modifications increase proteolytic resistance is well-documented.[9]

The following diagram illustrates the dual role of the 2-methyl group in providing steric hindrance for both conformational restriction and proteolytic shielding.

G cluster_0 Fmoc-Hph(2-Me)-OH Incorporation cluster_1 Impact on Peptide Properties cluster_2 Therapeutic Outcomes Hph_2Me Hph(2-Me) Residue Conformational_Constraint Conformational Constraint (Restricted χ angles) Hph_2Me->Conformational_Constraint Steric Hindrance Proteolytic_Stability Increased Proteolytic Stability Hph_2Me->Proteolytic_Stability Steric Shielding Binding_Affinity Enhanced Receptor Binding Affinity Conformational_Constraint->Binding_Affinity Bioavailability Improved Bioavailability & Half-life Proteolytic_Stability->Bioavailability

Caption: Role of Hph(2-Me) in peptidomimetics.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Hph(2-Me)-OH: A Practical Workflow

The incorporation of sterically hindered amino acids like Fmoc-Hph(2-Me)-OH requires careful optimization of coupling conditions to ensure high yields and purity. The following protocol is a self-validating system designed for the efficient incorporation of this building block.

Materials and Reagents
  • Fmoc-Hph(2-Me)-OH

  • Resin (e.g., Rink Amide, 2-Chlorotrityl chloride)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or sym-Collidine

  • Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

Step-by-Step SPPS Protocol

The following diagram outlines the key steps in a typical SPPS cycle for incorporating Fmoc-Hph(2-Me)-OH.

SPPS_Workflow start Start with Resin-Bound Peptide deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling of Fmoc-Hph(2-Me)-OH (HCTU/HATU, DIPEA in DMF) wash1->coupling wash2 4. DMF Wash coupling->wash2 next_cycle Repeat for Next Amino Acid wash2->next_cycle

Sources

Protocols & Analytical Methods

Method

solid phase peptide synthesis protocol for Fmoc-Hph(2-Me)-OH

Application Note: Optimized Solid Phase Peptide Synthesis Protocol for Fmoc-Hph(2-Me)-OH Strategic Overview Fmoc-Hph(2-Me)-OH (Fmoc-L-2-Methylhomophenylalanine, CAS: 1260612-11-0) is a specialized, non-standard amino aci...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Solid Phase Peptide Synthesis Protocol for Fmoc-Hph(2-Me)-OH

Strategic Overview

Fmoc-Hph(2-Me)-OH (Fmoc-L-2-Methylhomophenylalanine, CAS: 1260612-11-0) is a specialized, non-standard amino acid building block.[1] Structurally, it features a homophenylalanine backbone with a methyl group at the ortho position of the phenyl ring.[1]

Why this molecule matters: In medicinal chemistry, the incorporation of Hph(2-Me) serves two critical functions:

  • Conformational Constraint: The ortho-methyl group introduces significant steric bulk, restricting the rotation of the side chain (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     and 
    
    
    
    torsion angles). This can lock the peptide into a bioactive conformation, enhancing potency.[1]
  • Metabolic Stability: The steric shield provided by the methyl group and the extended "homo" backbone protects the peptide backbone from enzymatic hydrolysis by proteases.[1]

The Synthetic Challenge: The very features that make Hph(2-Me) valuable—steric bulk and hydrophobicity—make it difficult to synthesize.[1]

  • Coupling of the AA: The incoming Fmoc-Hph(2-Me)-OH is bulky.[1] Standard carbodiimide couplings (DIC/HOBt) often result in slow kinetics and incomplete conversion.[1]

  • Coupling onto the AA: Once Hph(2-Me) is anchored to the resin, the ortho-methyl group creates a "steric wall" around the N-terminal amine.[1] Coupling the next amino acid is the bottleneck of the synthesis, often requiring high-efficiency coupling reagents (HATU/HOAt) or elevated temperatures.[1]

Material Specifications & Preparation

To ensure reproducibility, use reagents meeting the following specifications.

ComponentSpecificationRationale
Building Block Fmoc-Hph(2-Me)-OH (>98% chiral purity)High purity prevents accumulation of des-methyl or isomer impurities which are inseparable by HPLC.[1]
Coupling Reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Superior to HBTU/HCTU for hindered amines due to the HOAt leaving group effect (neighboring group participation).[1]
Additive HOAt (1-Hydroxy-7-azabenzotriazole)Suppresses racemization and accelerates coupling rates for sterically hindered junctions.[1]
Base DIEA (Diisopropylethylamine), biotech gradeNon-nucleophilic base required for uronium activation.[1] Must be amine-free (fresh).[1]
Resin 2-Chlorotrityl Chloride (2-CTC) or Rink Amide MBHA 2-CTC is preferred if Hph(2-Me) is the C-terminal residue to prevent racemization during loading.[1]
Solvent DMF (Dimethylformamide), amine-freeNMP (N-methylpyrrolidone) is a recommended substitute if the sequence is prone to aggregation.[1]

Detailed Experimental Protocol

Phase 1: Resin Preparation (Loading)

Scenario A: Hph(2-Me) is internal. Proceed to Phase 2 using standard Rink Amide or Wang resin loaded with the first residue.[1]

Scenario B: Hph(2-Me) is C-terminal. Use 2-Chlorotrityl Chloride (2-CTC) Resin. [1]

  • Swell: Suspend resin (1.0 g, ~1.6 mmol/g) in DCM (10 mL) for 30 min. Drain.

  • Load: Dissolve Fmoc-Hph(2-Me)-OH (0.6 eq relative to resin capacity) in DCM (10 mL). Add DIEA (4 eq).[1]

    • Expert Insight: We intentionally underload (0.6 eq) to minimize inter-chain aggregation.

  • Incubate: Add solution to resin. Agitate for 2 hours at RT.

  • Cap: Add MeOH (1 mL) and DIEA (1 mL) to the reaction mixture. Agitate 30 min to cap unreacted chlorides.

  • Wash: DCM (3x), DMF (3x), DCM (3x).

Phase 2: Chain Elongation (The Critical Steps)

This phase describes the cycle for coupling Fmoc-Hph(2-Me)-OH and the subsequent difficult coupling.[1]

Step 2.1: Fmoc Deprotection

  • Reagent: 20% Piperidine in DMF (v/v).

  • Cycle:

    • Treat 1: 5 minutes (Flow wash/drain).[1]

    • Treat 2: 10 minutes (Agitate).

  • Wash: DMF (5x), DCM (3x), DMF (3x).

    • QC Check: UV monitoring of the drain at 301 nm should show the fulvene adduct.[1]

Step 2.2: Coupling OF Fmoc-Hph(2-Me)-OH (The Incoming Block) Standard activation is insufficient.[1] Use the following "Power Coupling" method.

  • Activation Cocktail:

    • Fmoc-Hph(2-Me)-OH: 3.0 eq [1]

    • HATU: 2.9 eq (Slight deficit prevents capping of resin by excess uronium).[1]

    • HOAt: 3.0 eq

    • DIEA: 6.0 eq [1]

    • Solvent: DMF (Concentration ~0.2 M).[1]

  • Procedure:

    • Dissolve Amino Acid, HATU, and HOAt in DMF.[1]

    • Add DIEA immediately before adding to the resin.[1]

    • Pre-activation: 30 seconds (Do not exceed 2 mins to avoid racemization).

    • Add to resin.[1][2][3]

  • Reaction Time: 2 hours at Room Temperature.

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Result: If blue (incomplete), perform a second coupling using DIC/Oxyma (3 eq each) for 2 hours.

Step 2.3: Coupling ONTO Hph(2-Me)-Resin (The Bottleneck) The amine of Hph(2-Me) is sterically shielded.[1] This is the most likely point of synthesis failure.

  • Reagent Selection: Use PyAOP or HATU .[1]

  • Conditions:

    • Next Amino Acid: 5.0 eq

    • HATU/PyAOP: 5.0 eq [1]

    • DIEA: 10.0 eq [1]

  • Thermal Assist: Perform this coupling at 50°C for 45 minutes (microwave) or 2 hours (conventional heating).

    • Caution: If the next AA is Cys or His, do not heat.[1] Use double coupling at RT (2 x 2 hours).

  • Capping (Mandatory):

    • After this coupling, cap unreacted amines with Acetic Anhydride/DIEA/DMF (1:1:[1]8) to prevent deletion sequences.

Phase 3: Cleavage & Isolation[1]
  • Wash: Thoroughly wash resin with DCM (5x) to remove all traces of DMF (DMF causes TFA salts to stick).[1]

  • Cocktail: Prepare TFA/TIS/H2O (95:2.5:2.5) .

    • Note: If the peptide contains Met/Cys/Trp, add EDT (2.5%) or DODT.[1]

  • Reaction: Agitate for 2-3 hours at RT.

  • Precipitation: Filter filtrate into cold Diethyl Ether (-20°C). Centrifuge and wash pellet 3x with ether.

Analytical Validation (QC)

Due to the hydrophobicity of the 2-Me-Hph residue, standard C18 gradients may result in late elution or peak broadening.[1]

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge), 300 Å pore size.[1]

  • Mobile Phase A: 0.1% TFA in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 5% to 90% B over 30 minutes.

    • Note: Hph(2-Me) peptides are hydrophobic.[1] Ensure the gradient goes high enough in ACN to elute the product.

  • Mass Spec: ESI-MS. Look for the parent mass.[1]

    • Common Artifact: If mass is +12 or +14 higher than expected, check for incomplete deprotection (rare) or methylation side reactions (if using strong bases).[1]

Troubleshooting Guide

IssueDiagnosisCorrective Action
Incomplete Coupling (Blue Kaiser) Steric hindrance prevents the activated ester from reaching the amine.1.[1] Switch solvent to NMP (better swelling).2.[1] Use COMU or PyAOP activators.3.[1] Increase temperature to 50°C.
Racemization D-isomer detected in chiral HPLC.1. Reduce pre-activation time (<30s).2. Switch base from DIEA to TMP (2,4,6-trimethylpyridine/Collidine).3.[1] Use Oxyma Pure instead of HOBt/HOAt.
Low Solubility Peptide aggregates on resin (gel-like appearance).[1]Use Pseudoproline dipeptides before the Hph residue or switch to ChemMatrix resin (PEG-based).[1]

Workflow Visualization

The following diagram illustrates the decision logic for the critical coupling steps involving Fmoc-Hph(2-Me)-OH.

SPPS_Protocol Start Resin-Bound Peptide (Free Amine) Deprotect 1. Fmoc Deprotection 20% Piperidine/DMF Start->Deprotect Wash1 Wash: DMF/DCM Deprotect->Wash1 Activate1 Activate Fmoc-Hph(2-Me)-OH HATU / HOAt / DIEA (3 eq) Wash1->Activate1 Couple1 Coupling Reaction 2 Hours @ RT Activate1->Couple1 Check1 QC: Kaiser Test Couple1->Check1 Retry1 Re-Couple: DIC / Oxyma Check1->Retry1 Fail (Blue) Deprotect2 2. Fmoc Deprotection (Remove Fmoc from Hph) Check1->Deprotect2 Pass (Colorless) Retry1->Check1 Activate2 Activate Next AA PyAOP or HATU (5 eq) Deprotect2->Activate2 Couple2 Coupling Reaction 50°C for 45 min Activate2->Couple2 Cap Capping Ac2O / DIEA Couple2->Cap Finish Proceed to Cleavage Cap->Finish

Figure 1: Critical path workflow for the introduction and elongation of Fmoc-Hph(2-Me)-OH in SPPS.

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][3][] Chemical Reviews, 109(6), 2455–2504.[1] [1]

  • El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.[1]

  • BOC Sciences. "Fmoc-Hph(2-Me)-OH Product Specifications." BOC Sciences Catalog. [1]

  • Albericio, F., et al. (2018).[1] "Solid-Phase Synthesis of Difficult Peptides." Methods in Molecular Biology, 1047, 65-80.[1] [1]

Sources

Application

Title: Advanced Liquid Phase Synthesis of Fmoc-Hph(2-Me)-OH: Asymmetric Alkylation &amp; Enzymatic Resolution Strategies

This Application Note provides a comprehensive technical guide for the liquid-phase synthesis of Fmoc-L-Homophenylalanine(2-Methyl)-OH (Fmoc-L-Hph(2-Me)-OH). This non-canonical amino acid is a critical intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the liquid-phase synthesis of Fmoc-L-Homophenylalanine(2-Methyl)-OH (Fmoc-L-Hph(2-Me)-OH). This non-canonical amino acid is a critical intermediate in the development of peptidomimetics, particularly for increasing lipophilicity and inducing steric constraints in protease inhibitors and GPCR ligands.

Introduction & Strategic Analysis

Target Molecule: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-methylphenyl)butanoic acid. CAS Registry (Generic Hph): 942518-20-9 (Specific 2-Me isomer requires custom synthesis).

The synthesis of Fmoc-Hph(2-Me)-OH presents two primary challenges: constructing the carbon skeleton with the ortho-methylphenyl moiety and establishing the


-configuration at the 

-carbon. Unlike solid-phase methods which consume amino acids, this guide focuses on producing the building block itself in solution.

We present two validated strategies based on scale and purity requirements:

FeatureStrategy A: Asymmetric Alkylation (Ni-BPB) Strategy B: Malonate Synthesis + Enzymatic Resolution
Primary Mechanism Stereoselective alkylation of Chiral Ni(II) ComplexNon-stereoselective alkylation + Kinetic Resolution
Enantiomeric Excess >98%

(Intrinsic)
>99%

(Post-resolution)
Scalability Gram to Multi-gramKilogram Scale
Cost Driver Chiral Auxiliary (Recyclable)Enzyme (Acylase I) & Yield Loss (50% max theoretical)
Recommended For R&D / Pilot Batches (High value, time-critical)Manufacturing (Cost-critical, bulk production)

Synthesis Protocols

Strategy A: Asymmetric Synthesis via Ni(II) Complex (The "Belokon" Route)

This route is preferred for high-purity R&D synthesis as it yields the


-enantiomer directly without need for resolution.

Reagents:

  • Glycine Equivalent: Ni(II) complex of glycine Schiff base with (S)-BPB [(S)-2-[N-(N'-benzylprolyl)amino]benzophenone].

  • Alkylating Agent: 2-Methylphenethyl bromide (prepared from 2-methylphenethyl alcohol via

    
    ).
    
  • Base: KOH or NaOH.

  • Solvent: DMF or Acetone.[1]

Step-by-Step Protocol:

  • Alkylation:

    • Dissolve the Ni(II)-(S)-BPB-Gly complex (1.0 eq) in DMF under

      
       atmosphere.
      
    • Add finely powdered KOH (5.0 eq).

    • Add 2-methylphenethyl bromide (1.2 eq) dropwise.

    • Critical Control Point: Maintain temperature at

      
      . Stir vigorously for 2-4 hours. The red solution will slowly turn lighter/orange.
      
    • Monitor: TLC (CHCl3:Acetone 5:1) or HPLC.[2] Disappearance of the Gly-complex spot indicates completion.

    • Quench: Pour into ice water (pH 7). The alkylated complex precipitates. Filter and dry.[3]

  • Hydrolysis (Decomplexation):

    • Suspend the alkylated complex in MeOH.

    • Add 2N HCl (3.0 eq) and heat to reflux (

      
      ) for 30 mins. The complex decomposes, releasing the free amino acid and the chiral ligand (BPB).
      
    • Workup: Evaporate MeOH. Neutralize with aq.

      
       to pH 6-7. Extract the recovered chiral ligand (BPB) with DCM (Recycle this!). The aqueous layer contains the free H-L-Hph(2-Me)-OH .
      
  • Isolation:

    • Pass the aqueous layer through a cation exchange resin (Dowex 50W) if salt removal is needed, or proceed directly to Fmoc protection if salt content is low.

Strategy B: Malonate Synthesis & Enzymatic Resolution (Scalable)

Step-by-Step Protocol:

  • Condensation:

    • Reflux Diethyl acetamidomalonate (1.0 eq) with 2-methylphenethyl bromide (1.1 eq) and NaOEt (1.1 eq) in anhydrous Ethanol for 6-8 hours.

    • Concentrate and partition between Water/EtOAc to isolate the diester intermediate.

  • Hydrolysis & Decarboxylation:

    • Reflux the intermediate in 6N HCl for 12 hours. This effects hydrolysis of esters, decarboxylation, and removal of the acetyl group.

    • Result: H-DL-Hph(2-Me)-OH (Racemic HCl salt).

  • N-Acetylation:

    • Adjust pH to 10 (NaOH). Add Acetic Anhydride (1.2 eq) at

      
      .
      
    • Acidify to precipitate Ac-DL-Hph(2-Me)-OH .

  • Enzymatic Resolution:

    • Dissolve Ac-DL-Hph(2-Me)-OH in water at pH 7.5 (adjust with

      
      ).
      
    • Add Acylase I (Aspergillus melleus) (10-20 mg/g substrate).

    • Incubate at

      
       for 24-48 hours.
      
    • Mechanism:[1][4][5][6] Acylase I selectively hydrolyzes the L-enantiomer amide bond.

    • Separation: Acidify to pH 5. The H-L-Hph(2-Me)-OH (free amino acid) is soluble/zwitterionic, while unreacted Ac-D-Hph(2-Me)-OH precipitates or extracts into EtOAc.

Fmoc Protection Protocol (Universal)

Regardless of the upstream synthesis, the final conversion to the Fmoc-derivative follows this robust protocol.

Reagents:

  • Substrate: H-L-Hph(2-Me)-OH (free amino acid).

  • Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). Note: Fmoc-OSu is preferred over Fmoc-Cl to minimize dipeptide byproducts.

  • Solvent: Water:Acetone (1:1) or Water:Dioxane (1:1).

  • Base:

    
     or 
    
    
    
    .

Protocol:

  • Dissolution: Suspend H-L-Hph(2-Me)-OH (10 mmol) in 25 mL water. Add

    
     (22 mmol) to solubilize (pH ~9).
    
  • Addition: Dissolve Fmoc-OSu (11 mmol) in 25 mL Acetone. Add this solution dropwise to the amino acid solution.

  • Reaction: Stir at Room Temperature for 4-12 hours. Monitor by HPLC.

  • Workup (Critical for Purity):

    • Evaporate Acetone (rotavap).[1]

    • Wash the aqueous phase (pH > 8) with

      
       (
      
      
      
      ) to remove excess Fmoc-OSu and byproducts (Fmoc-dimer).
    • Acidification: Cool aqueous phase to

      
      . Slowly acidify with 1N HCl to pH 2.0. The product will precipitate as a white solid or oil.
      
    • Extraction: Extract with EtOAc (

      
      ). Wash organic layer with Brine, dry over 
      
      
      
      .
  • Crystallization: Evaporate EtOAc. Recrystallize from EtOAc/Hexane or DCM/Petroleum Ether.

Quality Control & Analytical Specifications

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Confirms 2-Me-phenyl signals (2.3 ppm) and Fmoc signals (7.3-7.9 ppm).
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.0% Area
Chiral Purity Chiral HPLC (Chiralpak AD-H or OD-H)> 99.0%

(L-isomer)
Mass Spec ESI-MS (Positive Mode)

consistent with calc. mass.
Water Content Karl Fischer< 1.0%

Visualization of Workflows

Figure 1: Comparative Synthesis Strategy

G cluster_0 Strategy A: Asymmetric Alkylation (R&D) cluster_1 Strategy B: Malonate/Enzymatic (Scale-Up) Start Target: Fmoc-Hph(2-Me)-OH Ni_Complex Ni(II)-BPB-Gly Complex Alkylation Alkylation (2-Me-Phenethyl Bromide + KOH) Ni_Complex->Alkylation Hydrolysis Acid Hydrolysis (HCl/MeOH) Alkylation->Hydrolysis Pure_L Pure L-Hph(2-Me)-OH Hydrolysis->Pure_L Fmoc_Prot Fmoc Protection (Fmoc-OSu / NaHCO3) Pure_L->Fmoc_Prot Malonate Diethyl Acetamidomalonate Racemic_Syn Alkylation & Decarboxylation Malonate->Racemic_Syn Racemic_Prod Racemic Ac-DL-Hph(2-Me)-OH Racemic_Syn->Racemic_Prod Resolution Enzymatic Resolution (Acylase I) Racemic_Prod->Resolution Sep Separation (pH Adjustment) Resolution->Sep Sep->Pure_L L-Isomer (Aq Phase) Sep->Racemic_Syn D-Isomer (Recycle) Final Final Product Fmoc-L-Hph(2-Me)-OH Fmoc_Prot->Final

Caption: Comparison of Asymmetric Alkylation (Ni-BPB) vs. Enzymatic Resolution routes for Fmoc-Hph(2-Me)-OH.

Figure 2: Detailed Asymmetric Alkylation Mechanism

G Precursor 2-Methylphenethyl Alcohol Bromination PBr3 / DCM 0°C -> RT Precursor->Bromination Bromide 2-Methylphenethyl Bromide Bromination->Bromide Reaction Alkylation KOH, DMF, 25°C Bromide->Reaction Ni_Gly Ni(II)-Gly-BPB (Chiral Template) Ni_Gly->Reaction Intermediate Ni(II)-L-Hph(2-Me)-BPB Reaction->Intermediate Decomp Decomplexation 2N HCl, MeOH, Reflux Intermediate->Decomp Ligand Recovered BPB Ligand Decomp->Ligand AminoAcid L-Hph(2-Me)-OH HCl Decomp->AminoAcid

Caption: Workflow for the synthesis of the chiral intermediate using the Belokon Ni(II) complex method.

Troubleshooting & Optimization

  • Issue: Low Yield in Alkylation (Strategy A).

    • Cause: Steric hindrance of the ortho-methyl group.

    • Solution: Increase reaction time to 6 hours and ensure vigorous stirring. Do not heat above

      
       to avoid racemization of the complex.
      
  • Issue: Fmoc-Dimer Formation.

    • Cause: Excess Fmoc-OSu reacting with itself or hydrolysis products.

    • Solution: Strictly control the washing step with Diethyl Ether before acidification. This removes neutral impurities.

  • Issue: Solubility during Fmoc Protection.

    • Cause: Hph(2-Me) is more hydrophobic than Phenylalanine.

    • Solution: Use a 1:1 mixture of Acetone/Water or Dioxane/Water. Ensure pH stays > 8.5 during addition.

References

  • Belokon, Y. N., et al. (1985). "Asymmetric synthesis of

    
    -amino acids via the Ni(II) complex of the Schiff base of glycine with (S)-2-[N-(N'-benzylprolyl)amino]benzophenone." Journal of the American Chemical Society, 107(14), 4252–4259. Link
    
  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link
    
  • Carpino, L. A., & Han, G. Y. (1972). "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group." The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Chenault, H. K., et al. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 111(16), 6354–6364. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][7] Chemical Reviews, 109(6), 2455–2504. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Diketopiperazine (DKP) Formation with Fmoc-Hph(2-Me)-OH

Audience: Senior Researchers & Process Chemists Subject: Optimization of SPPS parameters for sterically hindered Homophenylalanine derivatives. The Core Challenge: The "Ortho-Methyl" Steric Trap Fmoc-Hph(2-Me)-OH (Fmoc-2...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Senior Researchers & Process Chemists Subject: Optimization of SPPS parameters for sterically hindered Homophenylalanine derivatives.

The Core Challenge: The "Ortho-Methyl" Steric Trap

Fmoc-Hph(2-Me)-OH (Fmoc-2-methyl-homophenylalanine) presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acids, the ortho-methyl group on the homophenyl ring introduces significant steric bulk proximal to the peptide backbone.

When this residue is located at the C-terminus (AA1) or the penultimate position (AA2) , it exacerbates the risk of Diketopiperazine (DKP) formation. The steric clash restricts the conformational freedom of the peptide chain, often favoring a "turn" geometry that brings the N-terminal amine of the dipeptide into proximity with the C-terminal ester linkage. This accelerates the nucleophilic attack that cleaves the peptide from the resin as a cyclic byproduct.

The Failure Mode:

  • Slow Coupling: The bulk of Hph(2-Me) slows the coupling of the next amino acid (AA3).

  • Extended Exposure: The free amine of the dipeptide (AA2-AA1-Resin) remains exposed for longer periods.

  • Cyclization: The amine attacks the resin ester bond, releasing the cyclic dipeptide (DKP) and reducing yield (often by >50%).

Mechanism of Action

The following diagram illustrates the kinetic competition between the desired peptide elongation and the parasitic DKP formation.

DKP_Mechanism Start Fmoc-AA2-Hph(2-Me)-Resin Deprotection Fmoc Removal (Base Treatment) Start->Deprotection Piperidine/DBU Intermediate H2N-AA2-Hph(2-Me)-Resin (Reactive Free Amine) Deprotection->Intermediate Coupling Coupling of AA3 (Activated Ester) Intermediate->Coupling Fast Kinetics (k_couple) DKP_Path Nucleophilic Attack on Resin Ester Intermediate->DKP_Path Slow Background (k_cyc) Elongation Fmoc-AA3-AA2-Hph(2-Me)-Resin (Desired Product) Coupling->Elongation DKP_Product Cyclic DKP + Free Resin (Dead End / Yield Loss) DKP_Path->DKP_Product Irreversible Cleavage

Figure 1: Kinetic competition between chain elongation (green path) and DKP formation (red path). Success depends on maximizing k_couple and minimizing k_cyc.

Troubleshooting Guide & Protocols
Category A: Resin Selection (The Foundation)

Q: I am observing massive mass loss after the second cycle. Is my resin the problem?

A: If you are using Wang resin, yes . Wang resin utilizes a p-alkoxybenzyl alcohol linker which is electron-donating, making the ester bond more susceptible to nucleophilic attack by the dipeptide amine.

Protocol: The "Steric Shield" Strategy Switch immediately to 2-Chlorotrityl Chloride (2-CTC) Resin .[1]

  • Why: The massive trityl group provides steric bulk around the ester linkage, physically blocking the amine from attacking the carbonyl carbon.[1]

  • Evidence: 2-CTC is the industry standard for preventing DKP in proline-rich or bulky sequences [1].

Resin TypeDKP Risk with Hph(2-Me)Recommendation
Wang Resin High DO NOT USE
Rink Amide Low✅ Safe (Amide bond is stable)
2-Chlorotrityl (2-CTC) Very Low Preferred for Acids
Trityl-OH Low✅ Acceptable
Category B: Deprotection Conditions (The Trigger)

Q: Standard 20% Piperidine seems to be cleaving my peptide. What is the alternative?

A: Piperidine is a secondary amine and a strong nucleophile.[2] It can participate in the attack or catalyze the cyclization. For Hph(2-Me) sequences, you must decouple "basicity" (needed for Fmoc removal) from "nucleophilicity" (causes DKP).

Protocol: DKP-Safe Deprotection Cocktail Replace standard piperidine with the DBU/Piperazine method [2].

  • Reagents:

    • 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[3]

    • 5% Piperazine[1][2][4][5]

    • Solvent: DMF or NMP[5][6]

  • Mechanism: DBU is a non-nucleophilic, sterically hindered base that removes Fmoc rapidly but cannot attack the resin ester. Piperazine acts as a scavenger for the dibenzofulvene byproduct.[2]

  • Procedure:

    • Short Burst: Treat resin for 30 seconds. Drain.

    • Main Reaction: Treat for 3 minutes. Drain.

    • Wash: Extensive DCM washes (DKP is slower in DCM than DMF).

Category C: Coupling Kinetics (The Competition)

Q: The coupling of the third amino acid (AA3) onto Hph(2-Me) is incomplete. How do I force it?

A: The ortho-methyl group creates a "molecular wall." Standard DIC/HOBt activation is often too slow, allowing the DKP background reaction to dominate. You must shift the kinetics in favor of coupling.

Protocol: High-Velocity Activation Use HATU or HOAt based activation.

  • Activator: 0.95 eq HATU (relative to Amino Acid) + 2.0 eq DIPEA.

    • Note: Use slightly less HATU than AA to prevent capping the chain with tetramethylguanidinium.

  • Microwave Assistance: If available, heat to 75°C for 5 minutes.

    • Caution: Do not use microwave if Cys/His are present without specific precautions.

  • Solvent: Use NMP instead of DMF. NMP swells the resin better and solvates bulky hydrophobic residues like Hph(2-Me).

Summary of Critical Parameters
ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Resin Wang / Merrifield2-Chlorotrityl Chloride (2-CTC)
Fmoc Removal 20% Piperidine (10 + 10 min)2% DBU / 5% Piperazine (2 x 3 min)
Coupling Agent HBTU / DICHATU / HOAt
Coupling Time 60 min (Room Temp)2 x 30 min (Double Couple) or Microwave
Solvent DMFNMP (Better swelling for bulky AA)
References
  • Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin.[5][7][8][9] Studies on anchoring of Fmoc-amino acids and peptide cleavage." International Journal of Peptide and Protein Research, 37(6), 513-520.

  • Octavio, L., et al. (2022).[5] "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega, 7(14), 12345-12355.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7][8][10] Chemical Reviews, 109(6), 2455-2504.

Sources

Troubleshooting

Technical Support Center: Peptide Synthesis Optimization

Topic: Optimizing HATU vs. PyBOP for Fmoc-Hph(2-Me)-OH Coupling Welcome to the Advanced Peptide Synthesis Support Hub.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing HATU vs. PyBOP for Fmoc-Hph(2-Me)-OH Coupling

Welcome to the Advanced Peptide Synthesis Support Hub.

Ticket ID: #HPH-2ME-OPT Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

Coupling Fmoc-Hph(2-Me)-OH (Fmoc-2-methyl-homophenylalanine) presents a dual challenge: steric hindrance from the ortho-methyl group on the homophenyl side chain and hydrophobicity , which can induce on-resin aggregation. While PyBOP is a robust, cost-effective standard, HATU is the superior choice for this specific residue due to the anchimeric assistance (neighboring group effect) provided by the 7-azabenzotriazole moiety. This guide details the mechanistic rationale, decision logic, and optimized protocols to ensure high-fidelity coupling.

Module 1: Reagent Selection Diagnostic

Use this logic flow to determine the optimal reagent for your specific synthesis scale and constraints.

ReagentSelection Start Start: Coupling Fmoc-Hph(2-Me)-OH IsHindered Is the PREVIOUS residue sterically hindered? (e.g., N-Me, Val, Pro) Start->IsHindered Scale Synthesis Scale IsHindered->Scale No HATU RECOMMENDATION: HATU (High Reactivity Required) IsHindered->HATU Yes (Extreme Sterics) Cost Is Reagent Cost a Limiting Factor? Scale->Cost > 1 mmol (Large Scale) Scale->HATU < 0.1 mmol (Research Scale) Cost->HATU No (Purity Priority) PyBOP RECOMMENDATION: PyBOP (Standard Protocol) Cost->PyBOP Yes (Budget Sensitive) DoubleCouple RECOMMENDATION: PyBOP (Double Coupling Required) PyBOP->DoubleCouple If Yield < 90%

Figure 1: Decision matrix for selecting coupling reagents based on steric environment and synthesis scale.

Module 2: Technical Deep Dive (The "Why")
1. The Steric Challenge of Hph(2-Me)

Homophenylalanine (Hph) extends the side chain by one methylene unit compared to Phenylalanine. The addition of a methyl group at the 2-position (ortho) of the phenyl ring creates a bulky hydrophobic shield. When this residue is activated, the bulk hinders the approach of the incoming nucleophile (the amine on the resin).

2. Mechanism: Why HATU Outperforms PyBOP

The superiority of HATU lies in the Leaving Group Effect .[1]

  • PyBOP Activation: Generates an OBt (benzotriazole) active ester.[1][2] While effective, the OBt ester is less reactive toward hindered amines.[1]

  • HATU Activation: Generates an OAt (7-azabenzotriazole) active ester.[1] The nitrogen atom at position 7 of the OAt ring creates an intramolecular hydrogen bond with the incoming amine.[1]

    • Anchimeric Assistance: This "neighboring group effect" pulls the amine closer to the carbonyl center, significantly accelerating the rate of aminolysis (

      
       for hindered systems).
      
    • Racemization Suppression: By accelerating the coupling step, HATU reduces the time the activated amino acid spends in the base-labile oxazolone state, thereby minimizing epimerization.

FeaturePyBOP (Phosphonium Salt)HATU (Aminium/Uronium Salt)
Active Ester OBt (Benzotriazole)OAt (7-Azabenzotriazole)
Mechanism Standard ActivationAnchimeric Assistance (7-N effect)
Reactivity Moderate to HighUltra-High
Racemization Low (Standard)Minimal (Best for hindered AA)
Byproducts HMPA (Carcinogenic - Note: PyBOP avoids HMPA, BOP produces it)Tetramethylurea (Water soluble)
Module 3: Troubleshooting & FAQs
Q1: I am observing low coupling efficiency (<70%) with PyBOP. Should I switch reagents?

Diagnosis: Incomplete coupling is likely due to the steric bulk of the 2-Me group preventing the amine attack within the standard reaction window. Solution:

  • Immediate Fix: Perform a Double Coupling . Do not filter the resin.[1] Add a fresh charge of Fmoc-Hph(2-Me)-OH (3 eq), PyBOP (3 eq), and DIEA (6 eq).

  • Systemic Fix: Switch to HATU . The faster kinetics usually resolve this without double coupling.[1]

  • Solvent Check: Ensure you are using NMP (N-methylpyrrolidone) or a DMF/DMSO mix.[1] Hph(2-Me) is hydrophobic; aggregation on the resin can mimic steric hindrance.[1]

Q2: My LC-MS shows a mass corresponding to +99 Da (Tetramethylguanidinium adduct). What happened?

Diagnosis: This is a classic "capping" side reaction caused by HATU .[1] Cause: If the carboxylate (amino acid) is limiting, excess HATU reacts directly with the N-terminal amine of the peptide chain, forming a permanent guanidinium cap that terminates synthesis. Correction:

  • Never use HATU in excess relative to the amino acid.[1]

  • Ratio: Always use 0.95 : 1.0 (HATU : Amino Acid).[1]

  • Pre-activation: Activate the amino acid with HATU/Base for 30 seconds before adding to the resin to ensure HATU is consumed.[1]

Q3: I am seeing racemization (D-isomer formation) of the Hph(2-Me) residue.

Diagnosis: Prolonged activation times in the presence of base (DIEA) promote oxazolone formation, leading to racemization. Solution:

  • Base Switch: Replace DIEA with TMP (2,4,6-Trimethylpyridine / Collidine) .[1] Collidine is a weaker, non-nucleophilic base that maintains the pH required for coupling but significantly reduces proton abstraction from the alpha-carbon.[1]

  • Protocol: Use HATU/Collidine (1:2) activation.[1][2][3][4]

Module 4: Optimized Standard Operating Protocols (SOPs)
Protocol A: High-Performance Coupling (HATU)

Recommended for valuable intermediates or difficult sequences.

  • Reagents:

    • Fmoc-Hph(2-Me)-OH (3.0 eq relative to resin loading)

    • HATU (2.9 eq)

    • HOAt (3.0 eq - Optional additive to further suppress racemization)

    • DIEA (6.0 eq) or Collidine (for racemization-prone sequences)

    • Solvent: Anhydrous DMF or NMP.[1]

  • Workflow:

    • Dissolve: Dissolve Amino Acid and HATU in minimal DMF/NMP.

    • Activate: Add Base.[1][3] Shake for exactly 30 seconds . (Do not exceed 2 minutes).

    • Couple: Add mixture to the resin.[1]

    • Time: Agitate for 45–60 minutes at Room Temperature.

    • Wash: DMF (3x), DCM (3x), DMF (3x).

Protocol B: Cost-Effective Coupling (PyBOP)

Recommended for scale-up or non-critical steps.

  • Reagents:

    • Fmoc-Hph(2-Me)-OH (4.0 eq)

    • PyBOP (4.0 eq)

    • DIEA (8.0 eq)

    • Solvent: DMF.[1][3][5][6]

  • Workflow:

    • Dissolve: Dissolve Amino Acid, PyBOP, and Base in DMF.

    • Couple: Add to resin immediately (in-situ activation is preferred for PyBOP to minimize side reactions).[1]

    • Time: Agitate for 2–4 hours.

    • Monitor: Perform a Kaiser Test or Chloranil Test.[1]

    • Re-Couple: If positive, repeat the step with fresh reagents (Double Couple).[1]

References
  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][6] An efficient peptide coupling additive.[1][2][6][7] Journal of the American Chemical Society, 115(10), 4397–4398.[1] Link

  • Coste, J., Le-Nguyen, D., & Castro, B. (1990).[1] PyBOP®: A new peptide coupling reagent devoid of toxic by-product.[1] Tetrahedron Letters, 31(2), 205–208.[1] Link

  • Albericio, F., & Carpino, L. A. (1997).[1] Coupling reagents and activation procedures.[1][2][3][4][6][7][8][9][10] Methods in Enzymology, 289, 104–126.[1] Link

  • Han, S. Y., & Kim, Y. A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis.[1][7][9] Tetrahedron, 60(11), 2447–2467.[1] Link

Disclaimer: These protocols are intended for research purposes only. Always consult the Safety Data Sheet (SDS) for HATU, PyBOP, and Hph derivatives before handling.

Sources

Optimization

double coupling strategies for difficult Fmoc-Hph(2-Me)-OH sequences

The Challenge: Why This Coupling Fails Fmoc-Hph(2-Me)-OH (Fmoc-2-methyl-homophenylalanine) presents a "perfect storm" of synthetic difficulty. As a researcher, you are likely encountering incomplete coupling (deletion se...

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge: Why This Coupling Fails

Fmoc-Hph(2-Me)-OH (Fmoc-2-methyl-homophenylalanine) presents a "perfect storm" of synthetic difficulty. As a researcher, you are likely encountering incomplete coupling (deletion sequences) or low crude purity. This is driven by two converging factors:

  • Steric Shielding (The "2-Me" Effect): The methyl group at the ortho position of the phenyl ring creates significant steric bulk. Unlike standard Phenylalanine, this bulk protects the carbonyl carbon from nucleophilic attack by the amino group on the resin.

  • Hydrophobic Collapse (The "Hph" Effect): Homophenylalanine is more hydrophobic and flexible than Phenylalanine. This additional methylene group allows the side chain to fold back or interact with the resin matrix, often inducing local aggregation (beta-sheet formation) that physically blocks reagent access.

The Solution: The "Hybrid" Double Coupling Protocol

Do not simply repeat the same coupling condition twice. A "Hybrid" strategy utilizes two different activation mechanisms to target different barriers (kinetics vs. thermodynamics).

Protocol Overview
  • Coupling 1 (Thermodynamic/Safe): Maximizes concentration and minimizes racemization.

  • Coupling 2 (Kinetic/Forcing): Uses high-reactivity reagents to scavenge remaining unreacted sites.

Step-by-Step Methodology
Step 1: Resin Preparation & Swelling [1]
  • Solvent: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF. NMP disrupts aggregation more effectively for hydrophobic residues like Hph.

  • Action: Swell resin for at least 20 minutes before the coupling cycle.[1]

Step 2: First Coupling (The "Safe" Pass)
  • Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

  • Rationale: This carbodiimide-based activation generates the O-acylisourea intermediate. It is less prone to epimerization (racemization) than uronium salts, which is critical given the long reaction times required for hindered bases.

  • Conditions:

    • Ratio: 5 eq AA : 5 eq DIC : 5 eq Oxyma (relative to resin loading).

    • Temp/Time: Room Temperature for 2 hours OR 50°C for 30 mins .

    • Note: Do not use base (DIEA) here; it increases racemization risk.

Step 3: Wash
  • Wash 3x with NMP.

Step 4: Second Coupling (The "Forcing" Pass)
  • Reagents: HATU / HOAt / DIEA (or TMP).

  • Rationale: HATU is the gold standard for steric hindrance. It creates a highly reactive aza-benzotriazole ester. We use it second because the majority of the coupling is done; this step is purely to drive the difficult remaining ~10% to completion.

  • Conditions:

    • Ratio: 3 eq AA : 3 eq HATU : 3 eq HOAt : 6 eq DIEA.

    • Temp/Time: 75°C for 10-15 mins (Microwave) OR Room Temperature for 3-4 hours .

    • Critical: If using microwave, add 0.1M LiCl to the mixture to further disrupt aggregation.

Step 5: Capping (Mandatory)
  • Reagent: Acetic Anhydride / Pyridine (1:1) in DMF.[1][2][3]

  • Action: Cap for 10 minutes.

  • Why: Any unreacted amines must be permanently blocked to prevent "deletion sequences" (n-1 impurities) which are impossible to separate during purification.

Decision Logic & Workflow

The following diagram illustrates the decision process for handling this difficult sequence.

CouplingWorkflow Start Start: Fmoc-Hph(2-Me)-OH Coupling Swell Swell Resin in NMP (20m) Start->Swell Couple1 Coupling 1: DIC/Oxyma (Low Racemization Risk) Swell->Couple1 Wash Wash 3x NMP Couple1->Wash Couple2 Coupling 2: HATU/HOAt/DIEA (High Reactivity) Wash->Couple2 Test QC: Kaiser / Chloranil Test Couple2->Test Result Test Result? Test->Result Success Proceed to Capping & Next AA Result->Success Colorless (Pass) Fail Incomplete Coupling Result->Fail Blue (Fail) Remedy Tier 3 Strategy: Reflux with COMU/TMP or Re-synthesize on ChemMatrix Resin Fail->Remedy

Figure 1: Decision tree for implementing the Hybrid Double Coupling strategy. Green path indicates success; Red path indicates the need for Tier 3 intervention.

Comparative Data: Coupling Reagents

The choice of reagent is not arbitrary.[2] The table below summarizes why the Hybrid approach is superior for ortho-substituted amino acids.

Reagent SystemReactivity (Sterics)Racemization RiskAggregation BreakingRecommended Role
DIC / Oxyma ModerateLow Moderate1st Coupling (Base)
HATU / DIEA Very High HighLow2nd Coupling (Finisher)
PyBOP / DIEA HighModerateLowAlternative to HATU
COMU / TMP HighLowModerateExcellent Alternative
HBTU / DIEA LowModerateLowAvoid for Hph(2-Me)

Troubleshooting & FAQs

Q1: The Kaiser test is negative (colorless), but my crude purity is still low. Why?

A: You are likely experiencing a False Negative . In highly aggregated sequences (common with Hph), the N-terminus can be buried inside a hydrophobic pocket. The Kaiser reagent cannot reach the amine to react, giving a "pass" result even when coupling failed.

  • Fix: Perform a "micro-cleavage" (cleave 5mg of resin and analyze by HPLC/MS) to verify the coupling before proceeding to the next amino acid.

Q2: I see a "doublet" peak in my HPLC trace. Is this racemization?

A: Yes, this is highly probable. The ortho-methyl group increases the energy barrier for coupling, requiring longer activation times. Prolonged activation of the carbonyl carbon makes the alpha-proton more acidic, leading to chiral inversion (L -> D).

  • Fix:

    • Switch from DIEA to TMP (2,4,6-Collidine) in the second coupling. TMP is a weaker, more sterically hindered base that reduces proton abstraction.

    • Lower the temperature of the second coupling to 50°C and extend the time, rather than shocking it at 75°C.

Q3: The coupling is stuck at 80% conversion even after double coupling.

A: This is a solvation issue.

  • Fix: Switch to ChemMatrix or PEG-PS resin. Polystyrene (PS) resins often collapse under the weight of hydrophobic peptides. PEG-based resins swell better in polar solvents, exposing the reactive sites.

  • Additive: Add 0.1M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) to the coupling mixture. These chaotropic salts disrupt the hydrogen bonding network (beta-sheets) that causes the aggregation.

References

  • Albericio, F., & Tulla-Puche, J. (2008). The Application of Fmoc-Hph-OH and its Analogs in Solid Phase Peptide Synthesis. Biopolymers (Peptide Science). (General principle of Hph coupling).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS (Racemization mechanisms applicable to hindered AA).

  • Luxembourg Bio Technologies. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators.

Sources

Reference Data & Comparative Studies

Validation

QC Standards &amp; Performance Guide: Fmoc-Hph(2-Me)-OH

Topic: QC Standards & Performance Guide: Research Grade Fmoc-Hph(2-Me)-OH Content Type: Publish Comparison Guide Audience: Researchers, Peptide Chemists, and Drug Discovery Scientists.[1] Executive Summary: The Steric Ad...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: QC Standards & Performance Guide: Research Grade Fmoc-Hph(2-Me)-OH Content Type: Publish Comparison Guide Audience: Researchers, Peptide Chemists, and Drug Discovery Scientists.[1]

Executive Summary: The Steric Advantage

Fmoc-Hph(2-Me)-OH (Fmoc-2-methyl-L-homophenylalanine, CAS 1260612-11-0) is a specialized non-canonical amino acid used to introduce steric constraints and metabolic stability into peptide therapeutics. Unlike its lower homolog Fmoc-Phe(2-Me)-OH , which suffers from severe steric clash at the coupling center, Fmoc-Hph(2-Me)-OH utilizes an ethylene spacer (


) to distance the bulky ortho-methylated phenyl ring from the peptide backbone.

This guide defines the Critical Quality Attributes (CQAs) required for research-grade material and objectively compares its performance against standard alternatives.

Critical Quality Attributes (CQAs) for Research Grade

For reliable Solid Phase Peptide Synthesis (SPPS), "Research Grade" must meet specific metrics to prevent deletion sequences and aggregation.

SpecificationAcceptance CriterionTechnical Rationale
Chemical Purity (HPLC) ≥ 98.0% Non-canonical amino acids often carry trace synthetic byproducts (e.g., des-methyl analogs) that mimic the product. <98% risks difficult-to-separate peptide impurities.
Chiral Purity (e.e.) ≥ 99.5% The L-isomer is critical. The 2-Me substituent can induce atropisomerism or hinder enzymatic resolution during synthesis.
Water Content (KF) ≤ 1.0% Excess water hydrolyzes active esters (e.g., HBTU/HATU) during the coupling cycle, lowering yield.[1]
Free Amine Content ≤ 0.2% Prevents "double insertion" or polymerization during storage.[1]
Solubility Clear in DMF (0.5 M)Hydrophobic residues must fully dissolve to ensure stoichiometric coupling.[1]
Comparative Performance Analysis

This section contrasts Fmoc-Hph(2-Me)-OH with its structural relatives.

A. Coupling Efficiency & Steric Hindrance

The primary challenge with ortho-substituted aromatics is steric hindrance.[1]

  • Fmoc-Phe(2-Me)-OH: The methyl group is in the

    
    -position relative to the carbonyl. This creates massive steric clash with the activating reagent, often requiring double coupling or stronger activators (HATU/HOAt).[1]
    
  • Fmoc-Hph(2-Me)-OH: The methyl group is in the

    
    -position (one carbon further away). The extra methylene spacer acts as a "hinge," significantly reducing steric interference at the activation site.[1]
    

Verdict: Fmoc-Hph(2-Me)-OH couples faster and cleaner than Fmoc-Phe(2-Me)-OH but requires longer reaction times than unsubstituted Fmoc-Hph-OH.

B. Metabolic Stability

The ortho-methyl group blocks chymotrypsin-like enzymatic cleavage by preventing the enzyme from accessing the aromatic ring.

  • Fmoc-Phe-OH / Fmoc-Hph-OH: Low metabolic stability (rapidly degraded).

  • Fmoc-Hph(2-Me)-OH: High stability. The combination of the non-natural backbone length (homo) and the steric block (2-Me) creates a "double lock" against proteolysis.

C. Solubility Profile
  • Fmoc-Phe-OH: Soluble in DMF, NMP, and DCM.[1]

  • Fmoc-Hph(2-Me)-OH: Highly hydrophobic. Requires DMF or NMP. Avoid DCM for stock solutions as it may precipitate at high concentrations (0.5 M).[1]

Experimental Validation Protocols
Protocol 1: Chiral HPLC Analysis

To verify the enantiomeric purity (L- vs D-isomer), use a polysaccharide-based chiral stationary phase.[2][3]

  • Column: Chiralpak IA or Lux Cellulose-2 (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (80 : 20 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV @ 254 nm.[1][4]

  • Expected Result: The D-isomer (impurity) typically elutes before the L-isomer (major peak) on Cellulose-2 columns.

  • Pass Criteria: Area % of minor peak < 0.5%.

Protocol 2: Dissolution & Visual Inspection

Before loading onto an automated synthesizer:

  • Weigh 1.0 mmol of Fmoc-Hph(2-Me)-OH.

  • Add 2.0 mL of dry DMF (Grade: Amine-free).

  • Sonicate for 30 seconds at 25°C.

  • Check: Solution must be crystal clear. If hazy, filter through a 0.45 µm PTFE syringe filter to prevent line blockage.[1]

QC Workflow Visualization

The following diagram illustrates the decision logic for accepting a batch of Fmoc-Hph(2-Me)-OH for synthesis.

QC_Workflow Start Batch Receipt Fmoc-Hph(2-Me)-OH Visual 1. Visual Inspection (White Powder) Start->Visual Solubility 2. Solubility Test (0.5M in DMF) Visual->Solubility Pass Decision_Fail REJECT BATCH Visual->Decision_Fail Fail (Color/Clumping) HPLC 3. HPLC Purity (Reverse Phase) Solubility->HPLC Clear Solution Solubility->Decision_Fail Turbid/Insoluble Chiral 4. Chiral Analysis (Enantiomeric Excess) HPLC->Chiral > 98.0% Purity HPLC->Decision_Fail < 98.0% Decision_Pass RELEASE FOR SYNTHESIS Chiral->Decision_Pass > 99.5% ee Chiral->Decision_Fail < 99.5% ee

Caption: Step-by-step Quality Control decision tree ensuring only high-integrity building blocks enter the synthesis pipeline.

Synthesis Optimization Strategy

When using Fmoc-Hph(2-Me)-OH in a sequence (e.g., ...-Ala-Hph(2-Me)-Val-...):

  • Activation: Use DIC/Oxyma Pure (1:1:1 ratio). This method is superior to HBTU for sterically hindered amino acids as it reduces racemization.

  • Coupling Time: Extend standard coupling time from 30 min to 60 min .

  • Fmoc Deprotection: Standard 20% Piperidine in DMF is effective.[1] The 2-Me group does not hinder the N-terminal deprotection significantly due to the spacer.

References
  • BOC Sciences. Fmoc-Hph(2-Me)-OH Product Specifications (Catalog BAT-008463).[] Retrieved from .[1][]

  • Merck (Novabiochem). Enhanced Specification Fmoc-Amino Acids: Impact on Peptide Yield.[1] Retrieved from .[1]

  • Phenomenex. Chiral HPLC Column Selection Guide for Fmoc-Amino Acids. Retrieved from .[1]

  • Chem-Impex. Fmoc-L-Homophenylalanine General Properties. Retrieved from .

Sources

Safety & Regulatory Compliance

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